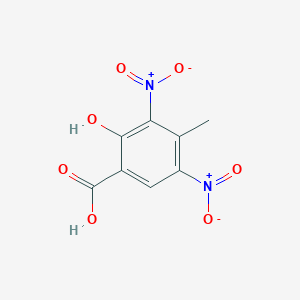![molecular formula C24H24O2 B14748109 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene CAS No. 4870-89-7](/img/structure/B14748109.png)
1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene is an organic compound with the molecular formula C24H24O2
Preparation Methods
The synthesis of 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene involves several steps. One common method includes the reaction of 4-bromo-1-butyne with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the prop-2-ynoxy groups and the hex-3-en-3-yl chain. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere .
Chemical Reactions Analysis
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne groups to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate .
Scientific Research Applications
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the development of probes for studying biological systems, such as enzyme activity or protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene involves its interaction with molecular targets through its alkyne and benzene groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar compounds to 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene include:
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)but-3-en-3-yl]benzene: Similar structure but with a shorter alkenyl chain.
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)oct-3-en-3-yl]benzene: Similar structure but with a longer alkenyl chain.
The uniqueness of this compound lies in its specific alkenyl chain length and the presence of multiple prop-2-ynoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
4870-89-7 |
|---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene |
InChI |
InChI=1S/C24H24O2/c1-5-17-25-21-13-9-19(10-14-21)23(7-3)24(8-4)20-11-15-22(16-12-20)26-18-6-2/h1-2,9-16H,7-8,17-18H2,3-4H3/b24-23- |
InChI Key |
LCTYVHULSYWGNJ-VHXPQNKSSA-N |
Isomeric SMILES |
CC/C(=C(\CC)/C1=CC=C(C=C1)OCC#C)/C2=CC=C(C=C2)OCC#C |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCC#C)C2=CC=C(C=C2)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
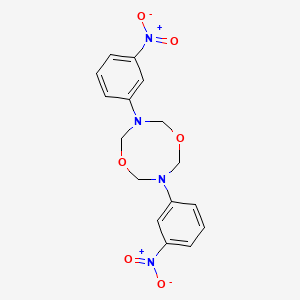
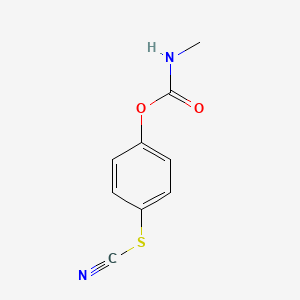
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
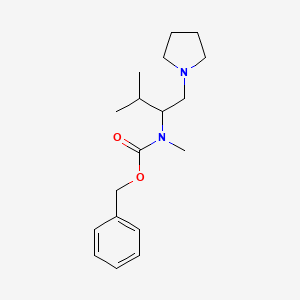
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
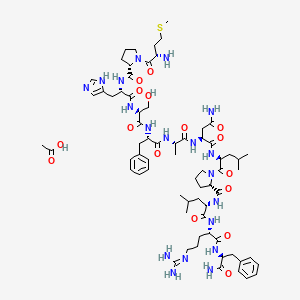
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)
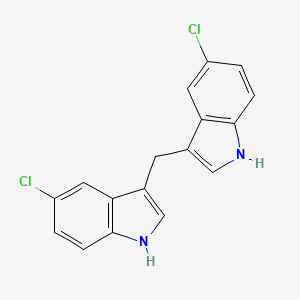
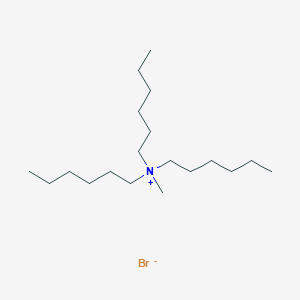
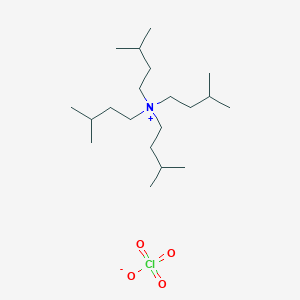
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
